

# An In-depth Technical Guide to Gluco-Obtusifolin: Chemical Structure and Stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gluco-Obtusifolin*

Cat. No.: *B1202133*

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## Introduction

**Gluco-Obtusifolin**, a prominent anthraquinone glycoside, has garnered significant attention within the scientific community for its diverse biological activities, including but not limited to, tyrosinase and  $\alpha$ -glucosidase inhibition, neuroprotective effects, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for **Gluco-Obtusifolin**, tailored for researchers and professionals in drug development.

## Chemical Structure and Stereochemistry

**Gluco-Obtusifolin** is structurally characterized as an anthraquinone molecule linked to a glucose moiety. The aglycone component is Obtusifolin, a substituted anthraquinone.

Systematic Name (IUPAC): 8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[1][2]

Structure: The core of **Gluco-Obtusifolin** is a 9,10-anthracenedione backbone. Key substitutions on the anthraquinone ring include a hydroxyl group at position C-8, a methoxy group at C-1, and a methyl group at C-3. A D-glucose molecule is attached to the C-2 position of the anthraquinone core via a  $\beta$ -glycosidic bond.[1]

Stereochemistry: The glucose unit in **Gluco-Obtusifolin** exists in its D-isomeric form and adopts a chair conformation. The anomeric carbon (C-1' of the glucose) has a  $\beta$ -configuration, which is crucial for its biological activity and enzymatic interactions. The stereochemistry of the glucose moiety is explicitly defined in its IUPAC name as (2S,3R,4S,5S,6R).

Molecular Formula:  $C_{22}H_{22}O_{10}$ [\[1\]](#)[\[2\]](#)

Molecular Weight: 446.4 g/mol

## Physicochemical and Bioactivity Data

A summary of the key quantitative data for **Gluco-Obtusifolin** is presented in the tables below for easy reference and comparison.

Identifier	Value	Source
CAS Number	120163-18-0	
Canonical SMILES	<chem>CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O</chem>	
Isomeric SMILES	<chem>CC1=CC2=C(C(=C1O[C@H]3C(=C(C(C(C3O)O)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O</chem>	
InChI	InChI=1S/C22H22O10/c1-8-6-10-14(17(27)13-9(15(10)25)4-3-5-11(13)24)21(30-2)20(8)32-22-19(29)18(28)16(26)12(7-23)31-22/h3-6,12,16,18-19,22-24,26,28-29H,7H2,1-2H3/t12-,16-,18+,19-,22+/m1/s1	
InChIKey	JMDQOFZFQJHOMU-UJPYTVAASA-N	

Property	Value	Conditions	Source
Solubility	56.00 mM	In DMSO	
logP	~ -0.45	Experimental	

Biological Activity	IC <sub>50</sub> Value	Assay	Source
Tyrosinase Inhibition	9.2 µM	In vitro	
Acetylcholinesterase Inhibition	37.2 µM	In vitro	

## Experimental Protocols

### Isolation and Purification of Gluco-Obtusifolin from *Cassia obtusifolia* Seeds

The following protocol outlines a general procedure for the extraction and purification of **Gluco-Obtusifolin**.

#### 1. Extraction:

- Starting Material: Dried and powdered seeds of *Cassia obtusifolia*.
- Solvent: Methanol or Ethanol.
- Procedure:
  - Macerate or percolate the powdered seeds with the chosen polar solvent at room temperature.
  - Repeat the extraction process multiple times to ensure exhaustive extraction.
  - Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

#### 2. Fractionation:

- The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. **Gluco-Obtusifolin** is typically enriched in the more polar fractions like ethyl acetate and n-butanol.

### 3. Chromatographic Purification:

- Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to further separate the components.
- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed.
  - Column: A reversed-phase C18 column is commonly used.
  - Mobile Phase: A gradient system of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is typically effective. The exact gradient program should be optimized based on the specific column and system.
  - Detection: UV detection at a wavelength where anthraquinones absorb, such as 254 nm or 280 nm, is suitable for monitoring the elution.
  - Fraction Collection: Fractions corresponding to the peak of **Gluco-Obtusifolin** are collected, and the solvent is removed to yield the pure compound.

## Structural Elucidation

### 1. Mass Spectrometry (MS):

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound. High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the molecular formula.
- Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern provides

valuable information about the structure, including the nature of the aglycone and the glycosidic linkage.

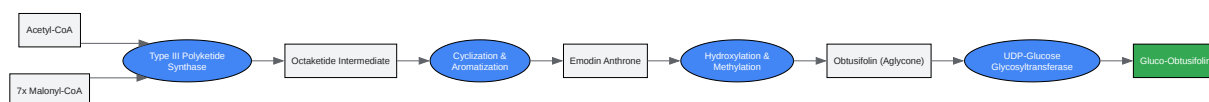
## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals include those for the aromatic protons of the anthraquinone core, the methyl and methoxy protons, and the protons of the glucose moiety.
- $^{13}\text{C}$  NMR: Shows the number and types of carbon atoms. Characteristic signals include those for the carbonyl carbons of the quinone, the aromatic carbons, and the carbons of the sugar unit.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons in the glucose ring.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity between the aglycone and the glucose moiety and for assigning the positions of substituents on the anthraquinone core.

## Signaling Pathways and Experimental Workflows

### Biosynthetic Pathway of Gluco-Obtusifolin

**Gluco-Obtusifolin** biosynthesis in *Cassia obtusifolia* begins with the polyketide pathway. One molecule of acetyl-CoA and seven molecules of malonyl-CoA are condensed by a type III polyketide synthase to form an octaketide chain. This chain undergoes a series of cyclizations and aromatizations to yield the anthraquinone core, which is then further modified by hydroxylation, methylation, and finally glycosylation by a UDP-glucose-dependent glycosyltransferase to produce **Gluco-Obtusifolin**.

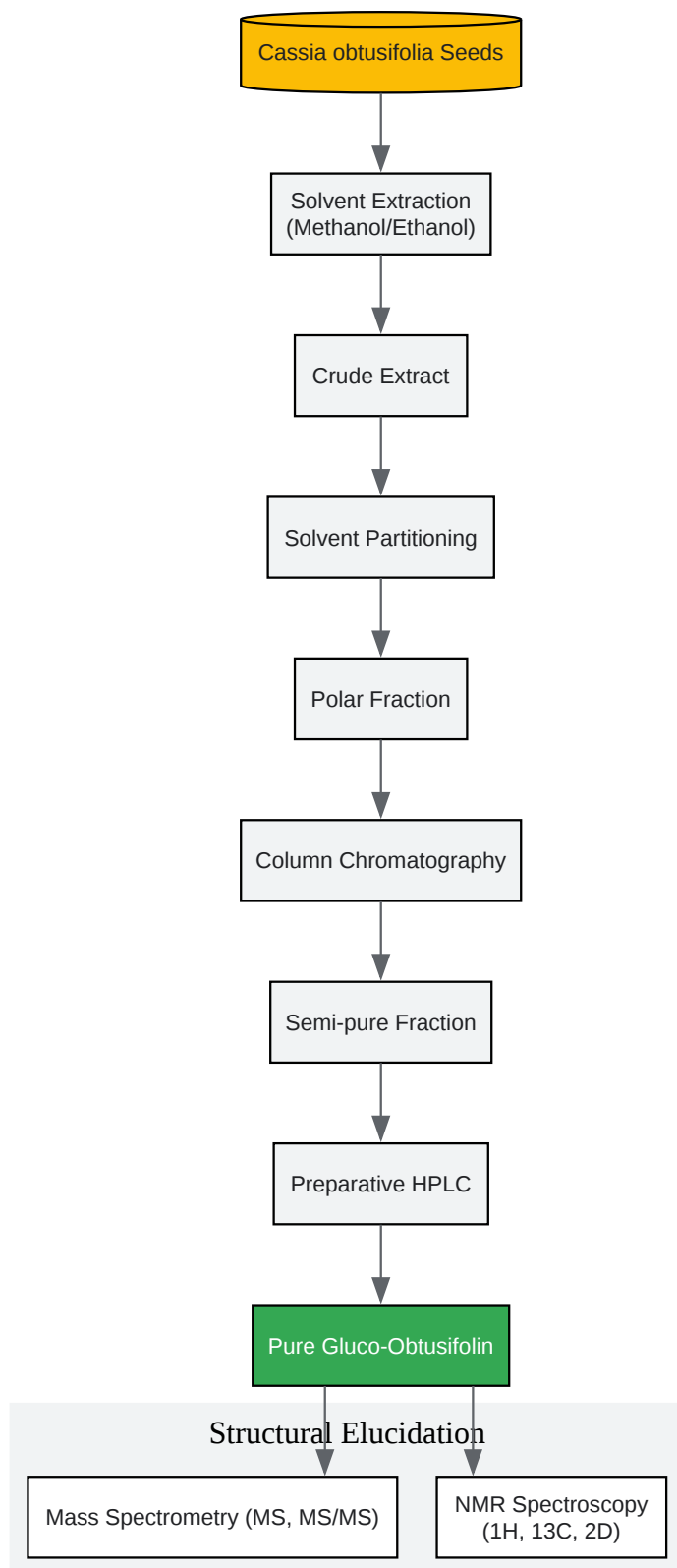


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Caption: Biosynthetic pathway of **Gluco-Obtusifolin**.

## Experimental Workflow for Isolation and Characterization

The general workflow for isolating and identifying **Gluco-Obtusifolin** from its natural source involves a series of extraction, purification, and analytical steps.

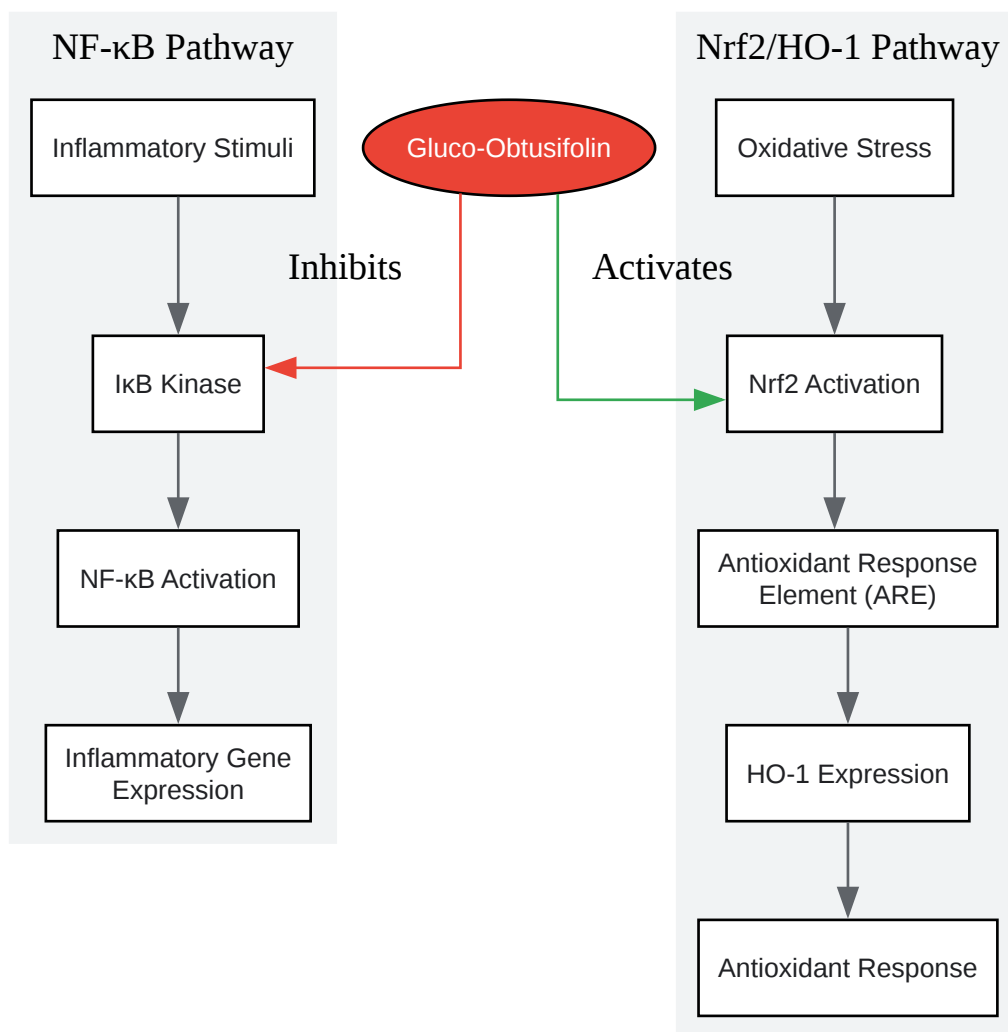


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Caption: Isolation and characterization workflow.

## Modulation of NF- $\kappa$ B and Nrf2/HO-1 Signaling Pathways

**Gluko-Obtusifolin** has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF- $\kappa$ B and Nrf2/HO-1 signaling pathways. It can inhibit the activation of NF- $\kappa$ B, a key regulator of inflammation, and activate the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant responses.



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Caption: Modulation of NF- $\kappa$ B and Nrf2/HO-1 pathways.



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## References

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